An In-Depth Technical Guide to the Chemical Properties of Boc-5-chloro-DL-tryptophan
An In-Depth Technical Guide to the Chemical Properties of Boc-5-chloro-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-5-chloro-DL-tryptophan is a synthetically modified amino acid derivative of tryptophan, a critical component in various biological processes. The incorporation of a chlorine atom at the 5-position of the indole ring and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group make this compound a valuable building block in medicinal chemistry and drug discovery. Its unique structural features offer the potential for creating novel peptides and small molecules with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential biological significance of Boc-5-chloro-DL-tryptophan.
Chemical and Physical Properties
Boc-5-chloro-DL-tryptophan is a racemic mixture of the D and L enantiomers. The Boc protecting group enhances its solubility in organic solvents and allows for its use in peptide synthesis without unintended reactions at the amino group.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [2] |
| Molecular Weight | 338.79 g/mol | [2] |
| CAS Number | 361576-61-6 | [2] |
| Appearance | White to off-white powder (predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | [3] |
| IUPAC Name | 2-(tert-butoxycarbonylamino)-3-(5-chloro-1H-indol-3-yl)propanoic acid | [4] |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | [4] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the alpha- and beta-protons of the amino acid backbone, and the aromatic protons of the 5-chloroindole ring. The chemical shifts of the indole protons will be influenced by the electron-withdrawing effect of the chlorine atom.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, the alpha- and beta-carbons, and the carbons of the 5-chloroindole ring.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+2] peak that is approximately one-third the intensity of the molecular ion peak.[5]
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the carbamate and the indole, C=O stretching of the carboxylic acid and the carbamate, and C-Cl stretching. The spectrum for the related compound, Boc-Trp(Boc)-OH, shows characteristic peaks that can be used as a reference.[6]
Experimental Protocols
Synthesis of Boc-5-chloro-DL-tryptophan
A general method for the N-Boc protection of amino acids involves the use of di-tert-butyl dicarbonate (Boc)₂O. A specific protocol for 5-chloro-DL-tryptophan can be adapted from general procedures.[7][8] A potential synthetic route is also suggested in a patent for a related compound which utilizes a copper complex to protect the α-amino and carboxyl groups during the reaction.[9]
General N-Boc Protection Protocol:
-
Dissolution: Dissolve 5-chloro-DL-tryptophan in a suitable solvent system, such as a mixture of dioxane and water or an organic solvent like dichloromethane.
-
Base Addition: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it more nucleophilic.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, perform an aqueous workup to remove the base and other water-soluble impurities. This typically involves acidification followed by extraction with an organic solvent.
-
Purification: The crude product can then be purified using techniques such as recrystallization or column chromatography.
Purification Protocols
Recrystallization: Recrystallization is a common method for purifying solid organic compounds. The crude Boc-5-chloro-DL-tryptophan can be dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. A second solvent in which the compound is less soluble can be added to induce crystallization.
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A suitable solvent system (eluent) is chosen to separate the desired product from impurities based on their differential polarity and affinity for the stationary phase (silica gel).
Biological Activity and Applications
Halogenated tryptophan derivatives have garnered significant interest in drug discovery due to their potential to modulate biological activity.[5][10]
Antimicrobial and Anti-parasitic Activity: Studies have shown that halogenated tryptophan analogues can exhibit significant trypanocidal activity, making them potential candidates for the treatment of human African trypanosomiasis.[5] The mechanism of action is believed to involve the disruption of essential amino acid metabolism, particularly transamination processes, within the parasite.[5] Furthermore, 5-chlorotryptophan has been identified as a component of antibiotic non-ribosomal peptide families and has shown selective inhibitory activities against certain bacteria.[11][12]
Role in Peptide and Drug Synthesis: Boc-5-chloro-DL-tryptophan serves as a valuable building block in the synthesis of peptides and other complex molecules. The presence of the chlorine atom can influence the conformation and binding affinity of the resulting peptide, potentially leading to enhanced therapeutic properties. The Boc protecting group is crucial for solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain.[13]
The introduction of halogen atoms into organic compounds can significantly improve their efficacy, selectivity, and metabolic stability, making them valuable for the development of advanced drugs.[10]
Conclusion
Boc-5-chloro-DL-tryptophan is a specialized chemical entity with significant potential in the fields of medicinal chemistry and drug development. While detailed experimental data for this specific compound remains somewhat limited in publicly accessible literature, its structural characteristics and the known biological activities of related halogenated tryptophan derivatives suggest it is a valuable tool for the synthesis of novel therapeutic agents. Further research into its specific properties and biological mechanisms of action is warranted to fully exploit its potential in the development of new pharmaceuticals.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Boc-5-chloro-DL-tryptophan | C16H19ClN2O4 | CID 22309411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. CN113861097A - Synthesis method of multi-configuration 1-Boc-N-Fmoc tryptophan compound - Google Patents [patents.google.com]
- 10. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. US20060239914A1 - Gastrin releasing peptide compounds - Google Patents [patents.google.com]
